Atipamezole Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

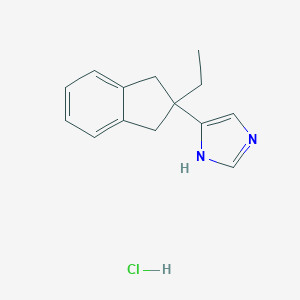

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14;/h3-6,9-10H,2,7-8H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCVCJAQMHDWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048583 | |

| Record name | Atipamezole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104075-48-1 | |

| Record name | 1H-Imidazole, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104075-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atipamezole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104075481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atipamezole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATIPAMEZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4279571X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Atipamezole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atipamezole (B1667673) hydrochloride is a potent and highly selective α2-adrenergic receptor antagonist. Its primary mechanism of action involves the competitive inhibition of α2-adrenergic receptors, effectively reversing the sedative and analgesic effects of α2-adrenoceptor agonists such as dexmedetomidine (B676) and medetomidine. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacokinetic and pharmacodynamic properties of atipamezole hydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction

Atipamezole, with the chemical formula C14H16N2·HCl, is a synthetic α2-adrenoceptor antagonist widely used in veterinary medicine.[1] Its clinical efficacy lies in its ability to rapidly and reliably reverse the effects of α2-adrenergic agonists, which are commonly used for sedation and analgesia.[1] This reversal is achieved through a competitive antagonist mechanism at the α2-adrenergic receptors.[1] The high specificity of atipamezole for the α2-adrenergic receptor contributes to its favorable safety profile, with a low incidence of side effects.[1]

Core Mechanism of Action: Competitive Antagonism at α2-Adrenergic Receptors

The principal mechanism of action of atipamezole hydrochloride is its function as a competitive antagonist at α2-adrenergic receptors.[1] Structurally similar to α2-agonists like dexmedetomidine, atipamezole competes for the same binding sites on the α2-adrenergic receptors, thereby displacing the agonist and reversing its effects.[1] This action restores the normal physiological state by blocking the agonist-induced inhibition of norepinephrine (B1679862) release from presynaptic nerve terminals.[2]

Receptor Binding Affinity and Selectivity

Atipamezole exhibits a high affinity for α2-adrenergic receptors and remarkable selectivity over α1-adrenergic receptors. This high selectivity is a key factor in its safety and efficacy, minimizing off-target effects. The binding affinity is often expressed in terms of the dissociation constant (Ki) or pA2 value.

| Parameter | Value | Species/Tissue | Reference |

| α2/α1 Selectivity Ratio | 8526:1 | Rat | [3] |

| pA2 (vs. Clonidine) | 8.6 | Rat Vas Deferens | [3] |

| pA2 (vs. Medetomidine) | 8.7 | Rat Vas Deferens | [3] |

| Kd (α2-adrenoceptors) | 0.5 nM | Rat Brain Membranes | [4] |

| Kd (α2-adrenoceptors) | 1.3 nM | Human Platelets | [4] |

Table 1: Receptor Binding Affinity and Selectivity of Atipamezole. This table summarizes the quantitative data on the binding affinity and selectivity of atipamezole for α2-adrenergic receptors.

It is noteworthy that atipamezole does not show a preference for any particular α2-receptor subtype (α2A, α2B, α2C).[5]

Signaling Pathways

α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that are linked to an inhibitory G-protein (Gi). The binding of an agonist to the α2-receptor activates the Gi protein, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[6] Atipamezole, by blocking the agonist from binding to the receptor, prevents this signaling cascade from being initiated, thus maintaining normal levels of cAMP and cellular function.

References

- 1. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of [3H]atipamezole as a radioligand for alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

Atipamezole Hydrochloride: A Comprehensive Technical Guide to its Antagonism of the Alpha-2 Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atipamezole (B1667673) hydrochloride is a potent and highly selective α2-adrenergic receptor antagonist.[1] Its primary clinical application is in veterinary medicine as a reversal agent for the sedative and analgesic effects of α2-adrenergic agonists such as dexmedetomidine (B676) and medetomidine.[1] This technical guide provides an in-depth overview of atipamezole hydrochloride, focusing on its mechanism of action, chemical and physical properties, and the experimental protocols used for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this compound and its therapeutic potential.

Introduction

The α2-adrenergic receptors, a class of G protein-coupled receptors, play a crucial role in regulating neurotransmitter release and physiological processes such as blood pressure, sedation, and analgesia.[2] Atipamezole hydrochloride acts as a competitive antagonist at these receptors, effectively displacing α2-agonists and reversing their effects.[1] Its high selectivity for α2- over α1-adrenergic receptors contributes to its favorable safety profile.[1][3] This document will delve into the quantitative pharmacology, pharmacokinetics, and experimental evaluation of atipamezole hydrochloride.

Chemical and Physical Properties

Atipamezole hydrochloride is a synthetic imidazole (B134444) derivative.[4]

| Property | Value | Reference(s) |

| Chemical Name | 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride | |

| CAS Number | 104075-48-1 | |

| Molecular Formula | C₁₄H₁₆N₂ · HCl | |

| Molecular Weight | 248.75 g/mol | |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. | [5][6] |

| Storage | Dry, dark, and at 0 - 4°C for short-term storage or -20°C for long-term storage. | [5] |

Mechanism of Action: α2-Adrenergic Receptor Antagonism

Atipamezole hydrochloride exerts its effects by competitively inhibiting α2-adrenergic receptors. These receptors are coupled to inhibitory G proteins (Gi), and their activation by endogenous agonists like norepinephrine (B1679862) or exogenous agonists like dexmedetomidine leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] By blocking these receptors, atipamezole prevents this signaling cascade, leading to an increase in norepinephrine release and a reversal of the agonist's effects.[8]

Signaling Pathway

The antagonism of the α2-adrenergic receptor by atipamezole disrupts the Gi-coupled signaling cascade.

References

- 1. Atipamezole - Wikipedia [en.wikipedia.org]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. VetFolio [vetfolio.com]

- 4. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]

- 5. medkoo.com [medkoo.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. youtube.com [youtube.com]

- 8. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]

Atipamezole Hydrochloride for Reversing Dexmedetomidine Sedation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexmedetomidine (B676), a highly selective α2-adrenergic agonist, is widely utilized for its sedative and analgesic properties in various clinical and research settings.[1][2][3] Its mechanism of action involves binding to α2-adrenoceptors in the central nervous system, which leads to a reduction in sympathetic outflow, resulting in sedation, anxiolysis, and analgesia.[4][5] While its effects are beneficial for many procedures, the ability to rapidly and safely reverse this sedation is crucial for timely recovery and management of adverse events. Atipamezole (B1667673) hydrochloride, a potent and specific α2-adrenergic antagonist, serves as a reliable reversal agent for dexmedetomidine.[6][7][8] This technical guide provides an in-depth overview of the core principles of atipamezole-mediated reversal of dexmedetomidine sedation, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols.

Mechanism of Action: A Competitive Interaction

The sedative and analgesic effects of dexmedetomidine are primarily mediated through its agonistic activity at α2A-adrenergic receptors in the locus coeruleus of the brainstem.[3][4][5] This activation inhibits the release of norepinephrine (B1679862), leading to a state of sedation that closely resembles natural sleep.[4][5]

Atipamezole reverses these effects through competitive antagonism at the α2-adrenergic receptors.[6][7] Due to its structural similarity to dexmedetomidine, atipamezole effectively competes for and displaces dexmedetomidine from these receptors, thereby blocking its downstream signaling cascade.[6] This competitive inhibition rapidly restores norepinephrine release, leading to a swift reversal of sedation and analgesia.[9]

Pharmacokinetic and Pharmacodynamic Properties

The effective reversal of dexmedetomidine by atipamezole is underpinned by their respective pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetics

Both dexmedetomidine and atipamezole exhibit rapid absorption and distribution. A key advantage for their clinical application is their similar elimination half-lives, which are approximately 2 hours in humans.[9] This similarity minimizes the risk of resedation as the antagonist is not eliminated significantly faster than the agonist. Atipamezole does not appear to alter the pharmacokinetic disposition of dexmedetomidine.[9][10]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Dexmedetomidine | Atipamezole | Species | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour (IM) | ~10 minutes (IM) | Dog | [7][11] |

| Elimination Half-life (t½) | ~2 hours | ~2 hours | Human | [9] |

| Varies by species | 2.6 hours | Dog | [6][12] | |

| Metabolism | Hepatic | Extensive Hepatic Biotransformation | Human, Dog | [6][9] |

| Excretion | Primarily Renal | Primarily Renal (as metabolites) | Human, Dog | [6][9] |

Pharmacodynamics

Dexmedetomidine produces a dose-dependent sedation and analgesia.[5] It also has notable cardiovascular effects, including an initial transient hypertension followed by a more sustained hypotension and bradycardia.[1][5]

Atipamezole dose-dependently reverses both the sedative and cardiovascular effects of dexmedetomidine.[9] The reversal of sedation is typically rapid, with animals often becoming ambulatory within 5 to 10 minutes of atipamezole administration.[6][7] It effectively antagonizes the bradycardia and hypotension caused by dexmedetomidine.[9]

Table 2: Receptor Binding Affinity and Selectivity

| Compound | Receptor | Selectivity Ratio (α2:α1) | Species | Reference(s) |

| Dexmedetomidine | α2-Adrenergic | 1620:1 | N/A | [1][5] |

| Atipamezole | α2-Adrenergic | 8526:1 | Rodent | [6][12] |

Experimental Protocols

The following protocols are generalized from published studies and should be adapted based on specific research needs and institutional guidelines.

Sedation and Reversal in a Canine Model

This protocol describes a typical procedure for inducing sedation with dexmedetomidine and subsequent reversal with atipamezole in dogs.

Methodology:

-

Baseline Data Collection: Record baseline physiological parameters, including heart rate, respiratory rate, blood pressure, and body temperature.

-

Dexmedetomidine Administration: Administer dexmedetomidine intravenously (IV) or intramuscularly (IM). A common dosage range is 10-20 µg/kg.[13][14]

-

Sedation Monitoring: Allow 10-15 minutes for sedation to take effect. Monitor the depth of sedation using a validated scoring system and continue to monitor physiological parameters.

-

Atipamezole Administration: Administer atipamezole hydrochloride intramuscularly. The dosage is typically calculated based on the preceding dexmedetomidine dose. For dogs, the atipamezole dose in µg is ten times that of the dexmedetomidine dose in µg.[15][16][17]

-

Post-Reversal Monitoring: Continuously monitor the animal's recovery, including time to sternal recumbency and standing. Continue to record physiological parameters until they return to baseline levels.

Sedation and Reversal in a Feline Model

The protocol for felines is similar to that for canines, with adjustments in dosages.

Methodology:

-

Baseline Data Collection: As in the canine model, record all baseline physiological data.

-

Dexmedetomidine Administration: Administer dexmedetomidine IM at a dosage of approximately 40 µg/kg for procedures requiring sedation and analgesia.[18][19]

-

Sedation Monitoring: Monitor sedation levels and physiological parameters. Peak effects are typically observed around 30 minutes after administration.[18]

-

Atipamezole Administration: Administer atipamezole hydrochloride IM. For cats, the atipamezole dose in µg is five times that of the dexmedetomidine dose in µg.[15][16][17]

-

Post-Reversal Monitoring: Observe for reversal of sedative and analgesic effects and monitor physiological parameters until the cat has fully recovered.

Sedation and Reversal in a Rodent Model (Rat)

This protocol outlines a procedure for dexmedetomidine-induced sedation and atipamezole reversal in rats, often used in preclinical research.

Methodology:

-

Baseline Assessment: Record baseline parameters as appropriate for the study (e.g., righting reflex, response to stimuli).

-

Dexmedetomidine Administration: Administer dexmedetomidine via an appropriate route (e.g., intraperitoneal, subcutaneous). A bolus injection may be followed by a pause to allow for equilibration.[20]

-

Sedation Assessment: Assess the level of sedation (e.g., loss of righting reflex).

-

Atipamezole Administration: Administer atipamezole to reverse the sedative effects.

-

Recovery Monitoring: Monitor the time to return of the righting reflex and other behavioral parameters.

Data Presentation

Table 3: Recommended Dosages for Dexmedetomidine and Atipamezole

| Species | Dexmedetomidine Dosage | Atipamezole Dosage (Reversal) | Route of Administration | Reference(s) |

| Dog | 125-375 µg/m² (IV) 500 µg/m² (IM) | 10x the dexmedetomidine dose (µg) | IM for reversal | [7][15][16][17] |

| Cat | 40 µg/kg (IM) | 5x the dexmedetomidine dose (µg) | IM for reversal | [15][16][17][18] |

| Human (Clinical Study) | 2.5 µg/kg (IM) | 15-150 µg/kg (IV) | IV for reversal | [9] |

Table 4: Hemodynamic Effects of Dexmedetomidine and Atipamezole Reversal in Healthy Volunteers

| Parameter | After Dexmedetomidine | After Atipamezole (150 µg/kg) | Reference(s) |

| Blood Pressure | Decreased | Reversal of reduction | [9] |

| Heart Rate | Decreased | Reversal of reduction | [9] |

| Plasma Norepinephrine | Decreased | Increased above baseline | [9] |

| Saliva Secretion | Decreased | Restoration | [9] |

Conclusion

Atipamezole hydrochloride is a highly effective and specific antagonist for reversing the sedative and analgesic effects of dexmedetomidine. Its favorable pharmacokinetic profile, particularly its similar elimination half-life to dexmedetomidine, makes it a reliable agent for promoting rapid and safe recovery. The well-defined dose-response relationship allows for predictable and titratable reversal of sedation. For researchers and drug development professionals, a thorough understanding of the mechanisms, pharmacokinetics, and appropriate experimental protocols for both dexmedetomidine and atipamezole is essential for conducting reproducible and ethically sound studies. The information provided in this guide serves as a comprehensive resource to support these endeavors.

References

- 1. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Dexmedetomidine? [synapse.patsnap.com]

- 4. www2.pedsanesthesia.org [www2.pedsanesthesia.org]

- 5. SAAD - SAAD Digest 40(1) - E1 - Dexmedetomidine: pharmacology and use as a sedative agent [saad.org.uk]

- 6. Atipamezole - Wikipedia [en.wikipedia.org]

- 7. ANTISEDAN® (atipamezole hydrochloride) [dailymed.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Reversal of the sedative and sympatholytic effects of dexmedetomidine with a specific alpha2-adrenoceptor antagonist atipamezole: a pharmacodynamic and kinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cris.unibo.it [cris.unibo.it]

- 11. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]

- 12. mixlab.com [mixlab.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Clinical particulars - Atipam® 5.0 mg/ml Solution for Injection for Cats and Dogs [noahcompendium.co.uk]

- 16. chanellepharma.com [chanellepharma.com]

- 17. fortehealthcare.com [fortehealthcare.com]

- 18. Evaluation of the clinical efficacy and safety of dexmedetomidine or medetomidine in cats and their reversal with atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. avmajournals.avma.org [avmajournals.avma.org]

- 20. researchgate.net [researchgate.net]

Atipamezole Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atipamezole (B1667673) hydrochloride is a potent and highly selective α2-adrenoceptor antagonist that has become an indispensable tool in neuroscience research.[1] Primarily recognized for its ability to reverse the sedative and analgesic effects of α2-adrenoceptor agonists like dexmedetomidine (B676) and medetomidine, its utility extends far beyond its role as a simple reversal agent.[2][3] This technical guide provides an in-depth overview of Atipamezole Hydrochloride's mechanism of action, summarizes key quantitative data, details experimental protocols, and visualizes its signaling pathways and experimental workflows for neuroscience research applications.

Core Mechanism of Action

Atipamezole hydrochloride is a competitive antagonist at α2-adrenergic receptors.[2] Its chemical structure, featuring an imidazole (B134444) ring, confers high affinity and selectivity for these receptors over α1-adrenoceptors and other neurotransmitter receptors.[1][4] α2-adrenoceptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[2] When activated by endogenous agonists like norepinephrine (B1679862) and epinephrine, they inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP suppresses neuronal firing and inhibits the release of norepinephrine from presynaptic terminals in a form of negative feedback.[5]

Atipamezole competitively binds to these α2-adrenoceptors, preventing the binding of agonists and thereby blocking their inhibitory effects. This disinhibition leads to an increased release of norepinephrine in the central and peripheral nervous systems, resulting in heightened arousal and reversal of sedation.[1][5]

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacological and physiological effects of Atipamezole Hydrochloride.

Table 1: Receptor Binding Affinity of Atipamezole

| Receptor Subtype | Ki (nM) | Species | Reference |

| α2A | 1.9 | Human | [6] |

| α2B | 2.2 | Human | [6] |

| α2C | 4.2 | Human | [6] |

| α1 | 3160 | Human | [6] |

Table 2: Dosages of Atipamezole in Preclinical Research

| Application | Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Reversal of Anesthesia | Dog | 100 µg/kg | IM | Reversed medetomidine-induced sedation and cardiovascular depression. | |

| Rat | 1.0 mg/kg | SC | Rapidly reversed medetomidine-midazolam-butorphanol anesthesia. | [7] | |

| Mouse | 0.1 - 5.0 mg/kg | SC or IP | Reversed xylazine-induced sedation. | [8] | |

| Cognitive Enhancement | Aged Rat | 0.3 mg/kg | - | Facilitated acquisition in a linear arm maze task. | [9] |

| Rat | 0.03 - 1.0 mg/kg | - | Improved choice accuracy in the five-choice serial reaction time task. | [4] | |

| Parkinson's Disease Model | Rat (6-OHDA) | 0.3 mg/kg | SC | Potentiated the anti-Parkinsonian effects of L-DOPA and apomorphine. | [10] |

Table 3: Cardiovascular Effects of Atipamezole (Reversal of Dexmedetomidine)

| Parameter | Animal Model | Change Observed | Time to Effect | Reference |

| Heart Rate | Dog | Increase | Within 3 minutes | [11] |

| Mean Arterial Pressure | Dog | Transient decrease, then normalization | Nadir at 5 minutes, normal within 10 minutes | [11] |

| Cardiac Index | Dog | Restoration towards baseline | - | |

| Systemic Vascular Resistance | Dog | Decrease | - |

Table 4: Neurochemical Effects of Atipamezole

| Neurotransmitter | Brain Region | Animal Model | Change in Extracellular Levels | Reference |

| Norepinephrine | Medial Prefrontal Cortex | Rat | ~150% increase | [12] |

| Dopamine | Medial Prefrontal Cortex | Rat | ~150% increase | [12] |

| Serotonin | Whole Brain | Aged Rat | Significant increase in turnover | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of α2-Adrenoceptor Antagonism

The following diagram illustrates the signaling cascade initiated by the binding of an agonist to the α2-adrenoceptor and the subsequent antagonism by atipamezole.

References

- 1. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 5. What are Alpha 2 adrenoceptor modulators and how do they work? [synapse.patsnap.com]

- 6. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. az.research.umich.edu [az.research.umich.edu]

- 8. Anesthesia in Mice | Animals in Science [queensu.ca]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. The alpha 2-adrenoceptor antagonist atipamezole potentiates anti-Parkinsonian effects and can reduce the adverse cardiovascular effects of dopaminergic drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. conductscience.com [conductscience.com]

- 12. ASSESSMENT OF ATTENTION THRESHOLD IN RATS BY TITRATION OF VISUAL CUE DURATION DURING THE FIVE CHOICE SERIAL REACTION TIME TASK - PMC [pmc.ncbi.nlm.nih.gov]

Atipamezole Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atipamezole (B1667673) hydrochloride is a potent and highly selective α2-adrenergic receptor antagonist.[1][2][3] It operates as a competitive antagonist, effectively reversing the sedative and analgesic effects of α2-adrenergic agonists like dexmedetomidine (B676) and medetomidine (B1201911) by displacing them from these receptors.[4] This technical guide provides an in-depth overview of the receptor binding affinity of atipamezole hydrochloride, detailing its interactions with its primary targets and potential off-target receptors. The information presented herein is intended to support research, drug development, and a deeper understanding of atipamezole's pharmacological profile.

Receptor Binding Affinity of Atipamezole Hydrochloride

The binding affinity of atipamezole hydrochloride has been characterized through various in vitro radioligand binding assays. The data consistently demonstrates a high affinity for α2-adrenergic receptors with remarkable selectivity over α1-adrenergic receptors.

Adrenergic Receptor Subtypes

Atipamezole exhibits a high affinity for all α2-adrenergic receptor subtypes. While it is not highly selective between the α2A, α2B, and α2C subtypes, it displays a significantly higher affinity for the α2D-adrenergic receptor compared to the archetypal α2-antagonist, yohimbine (B192690).[5] Its α2/α1 selectivity ratio is reported to be 8526, which is considerably higher than that of yohimbine (40) and idazoxan (B1206943) (27), highlighting its specificity.[4][6]

| Receptor Subtype | Ki (nM) | Species/Tissue | Notes |

| α2-Adrenergic (non-subtype specific) | 1.6 | Not specified | Potent α2-adrenergic antagonist activity.[7] |

| α2A-Adrenergic | Comparable to α2B and α2C | Not specified | Atipamezole is not selective for α2 subtypes.[1][5] |

| α2B-Adrenergic | Comparable to α2A and α2C | Not specified | Atipamezole is not selective for α2 subtypes.[1][5] |

| α2C-Adrenergic | Comparable to α2A and α2B | Not specified | Atipamezole is not selective for α2 subtypes.[1][5] |

Off-Target Receptor Binding

Atipamezole has been evaluated for its binding affinity to a range of other neurotransmitter receptors. These studies indicate a very low affinity for most non-adrenergic receptors, underscoring its high specificity.

| Receptor Family | Receptor Subtype | Binding Affinity (Qualitative) | Notes |

| Serotonin (5-HT) | 5-HT1A | Negligible | Unlike many other α2-antagonists, atipamezole shows minimal interaction.[1][8] |

| Imidazoline | I2 | Negligible | Demonstrates low affinity for this binding site.[1][8] |

Signaling Pathways

As an antagonist of α2-adrenergic receptors, atipamezole blocks the canonical Gi-coupled signaling pathway. The binding of an agonist to the α2-adrenergic receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By preventing agonist binding, atipamezole effectively inhibits this inhibitory pathway, leading to a restoration of adenylyl cyclase activity and downstream signaling.

Experimental Protocols

The determination of atipamezole's receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a representative protocol for such an assay.

Competitive Radioligand Binding Assay for α2-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of atipamezole hydrochloride for α2-adrenergic receptor subtypes by measuring its ability to compete with a known radioligand.

Materials:

-

Radioligand: [3H]-Rauwolscine or [3H]-Clonidine (specific α2-adrenergic receptor ligands).[9][10]

-

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing individual human α2A, α2B, or α2C receptor subtypes.[9]

-

Test Compound: Atipamezole hydrochloride, serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist such as phentolamine.[10]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[9]

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[11]

-

96-well plates.

-

Cell Harvester and Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).[11]

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding, and Competition.

-

Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the radioligand solution.[9][12]

-

Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of the non-specific binding control, and 50 µL of the radioligand solution.[9][12]

-

Competition: Add 150 µL of membrane preparation, 50 µL of the serially diluted atipamezole hydrochloride, and 50 µL of the radioligand solution.[9][12]

-

-

Incubation:

-

Filtration:

-

Quantification:

-

Place the filters into scintillation vials and add scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the atipamezole hydrochloride concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of atipamezole that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

-

Conclusion

Atipamezole hydrochloride is a highly potent and selective α2-adrenergic receptor antagonist. Its high affinity for α2-receptors and low affinity for other receptor types contribute to its specific pharmacological effects and favorable side-effect profile. The methodologies and data presented in this guide provide a comprehensive resource for professionals engaged in the study and development of adrenergic receptor-targeting compounds. A thorough understanding of atipamezole's receptor binding characteristics is crucial for its effective use in both research and clinical settings.

References

- 1. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Atipamezole, an alpha 2 antagonist, augments opiate-induced muscle rigidity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atipamezole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Pharmacological properties, central nervous system effects, and potential therapeutic applications of atipamezole, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Rapid reversal of alpha 2-adrenoceptor agonist effects by atipamezole in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

Atipamezole Hydrochloride vs. Yohimbine: A Technical Guide to α2-Adrenergic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of atipamezole (B1667673) hydrochloride and yohimbine (B192690), focusing on their selectivity for α2-adrenergic receptors. This document details their binding affinities, experimental protocols for characterization, and the underlying signaling pathways.

Introduction

Atipamezole and yohimbine are both classified as α2-adrenergic receptor antagonists, competitively inhibiting the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[1] Their primary mechanism of action involves blocking presynaptic α2-adrenoceptors, which are coupled to inhibitory G-proteins (Gi).[1][2] This blockade inhibits the negative feedback mechanism that normally suppresses norepinephrine release, leading to increased sympathetic activity.[3] While both compounds target α2-receptors, their selectivity profiles, particularly concerning α1-adrenergic receptors and α2-adrenergic receptor subtypes, differ significantly, impacting their pharmacological effects and clinical applications.[4][5][6]

Quantitative Data Presentation: Binding Affinities and Selectivity

The binding affinities (Ki values) of atipamezole and yohimbine for various adrenergic receptor subtypes have been determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity. The selectivity of these compounds for α2 over α1 receptors is a critical parameter in their pharmacological profiling.

Table 1: Comparative Binding Affinities (Ki, nM) of Atipamezole and Yohimbine for Adrenergic Receptor Subtypes

| Compound | α1 | α2 | α2A | α2B | α2C | α2D | α2/α1 Selectivity Ratio |

| Atipamezole | High nM range | Low nM range | ~1.77 | Similar to α2A/α2C | ~0.075 | High Affinity | 8526[6] |

| Yohimbine | 398.11[7] | 4.4[7] | Similar to α2B/α2C | Similar to α2A/α2C | Similar to α2A/α2B | Lower Affinity | 40[6][8] |

Note: Specific Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue/cell type. The table presents a summary of reported affinities.

Atipamezole demonstrates a significantly higher selectivity for α2-adrenergic receptors over α1-receptors, with a selectivity ratio of approximately 8526, compared to yohimbine's ratio of about 40.[6] Furthermore, while both compounds show comparable affinity for the α2A, α2B, and α2C subtypes, yohimbine has a notably lower affinity for the α2D-subtype.[4][9] Atipamezole, conversely, exhibits a high affinity for the α2D-adrenergic receptor, approximately 100-fold higher than that of yohimbine.[9]

Experimental Protocols

The determination of binding affinities and functional activity of atipamezole and yohimbine relies on a series of well-established in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the Ki values of atipamezole and yohimbine for α1- and α2-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Cell lines (e.g., CHO, HEK293) stably expressing a specific human adrenergic receptor subtype (e.g., α1A, α2A) are cultured.

-

Cells are harvested and homogenized in an ice-cold lysis buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.

-

-

Competitive Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine or [3H]-MK-912 for α2) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor drug (atipamezole or yohimbine) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (typically 60-90 minutes).

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are employed to determine the biological effect of the antagonist on receptor signaling.

This assay measures the activation of G-proteins coupled to the receptor.

Objective: To confirm the antagonist activity of atipamezole and yohimbine at α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Procedure:

-

Cell membranes are incubated with a fixed, sub-maximal concentration of an α2-adrenergic agonist (e.g., UK-14,304) in the presence of varying concentrations of the antagonist (atipamezole or yohimbine).

-

[35S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction mixture along with GDP.

-

Upon agonist-induced receptor activation, the Gαi subunit exchanges GDP for [35S]GTPγS.

-

The reaction is incubated for a specific time at 30°C.

-

The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured, and the IC50 value for this inhibition is determined.

This assay measures the downstream effect of Gi-protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Objective: To determine the functional antagonism of atipamezole and yohimbine on α2-adrenergic receptor-mediated inhibition of cAMP production.

Methodology:

-

Cell Culture: Whole cells expressing the α2-adrenergic receptor are used.

-

Assay Procedure:

-

Cells are pre-incubated with varying concentrations of the antagonist (atipamezole or yohimbine).

-

A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

-

Adenylyl cyclase is then stimulated with forskolin.

-

A fixed concentration of an α2-adrenergic agonist is added to inhibit the forskolin-stimulated cAMP production.

-

The reaction is incubated for a specific time.

-

The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

-

-

Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified, and the IC50 for this effect is determined.

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

Conclusion

Atipamezole hydrochloride is a highly potent and selective α2-adrenergic receptor antagonist, exhibiting a significantly greater preference for α2- over α1-adrenoceptors compared to yohimbine.[5][6][10] This high selectivity is a key differentiating factor, contributing to a more specific pharmacological profile with potentially fewer off-target effects.[8] While both antagonists effectively block α2A, α2B, and α2C subtypes, their differing affinities for the α2D subtype may also contribute to variations in their in vivo effects.[4][9] The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of these and other adrenergic receptor ligands, facilitating the development of more targeted and effective therapeutics.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonistic effects of atipamezole and yohimbine on medetomidine-induced diuresis in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VetFolio [vetfolio.com]

- 7. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. journals.plos.org [journals.plos.org]

- 9. Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Atipamezole Hydrochloride: A Comprehensive Pharmacokinetic Profile in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atipamezole (B1667673) hydrochloride, a potent and selective α2-adrenergic receptor antagonist, is widely utilized in veterinary medicine to reverse the sedative and analgesic effects of α2-agonists such as medetomidine (B1201911) and dexmedetomidine. Its rapid and reliable reversal of central and peripheral α2-adrenoceptor-mediated effects makes it an invaluable tool. For researchers and professionals in drug development, a thorough understanding of its pharmacokinetic profile in preclinical rodent models is crucial for the design and interpretation of pharmacological and toxicological studies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of atipamezole hydrochloride in rats and mice, supported by detailed experimental protocols and visual representations of key processes.

Pharmacokinetic Profile

The pharmacokinetic properties of atipamezole have been primarily characterized in rats, with more limited quantitative data available for mice. The following sections summarize the key ADME parameters.

Absorption

Atipamezole is rapidly absorbed following parenteral administration in rodents. After intramuscular (IM) injection, peak plasma concentrations are reached quickly, indicating a swift onset of action.

Distribution

Atipamezole exhibits extensive distribution into tissues. Notably, it readily crosses the blood-brain barrier, achieving concentrations in the brain that are two to three times higher than corresponding plasma levels.[1] This efficient central nervous system penetration is critical for its efficacy in reversing the centrally mediated sedative effects of α2-agonists.

Metabolism

The liver is the primary site of atipamezole metabolism. In rats, atipamezole undergoes extensive hepatic biotransformation, primarily mediated by the cytochrome P450 (CYP450) enzyme system.[2] This metabolic pathway is saturable, leading to nonlinear pharmacokinetics at higher doses in this species.[2] The metabolites are largely inactive and are subsequently prepared for excretion.

Excretion

The primary route of elimination for atipamezole and its metabolites is through the urine.[1] The elimination half-life in rats is approximately 1.3 hours, signifying a relatively rapid clearance from the body.[1]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic data for atipamezole in rodents. A significant data gap exists for key pharmacokinetic parameters in mice.

Table 1: Pharmacokinetic Parameters of Atipamezole in Rats

| Parameter | Route of Administration | Dose | Value | Reference |

| Elimination Half-Life (t½) | Not Specified | Not Specified | 1.3 hours | [1] |

| Metabolism | Not Specified | Not Specified | Hepatic (Cytochrome P450) | [2] |

| Excretion | Not Specified | Not Specified | Primarily Urine | [1] |

| Brain-to-Plasma Ratio | Not Specified | Not Specified | 2-3 | [1] |

Table 2: Pharmacokinetic Parameters of Atipamezole in Mice

| Parameter | Route of Administration | Dose | Value | Reference |

| Recommended Dose (Anesthesia Reversal) | Intraperitoneal (IP) | 1.0 - 2.5 mg/kg | Not Applicable | [3] |

| Recommended Dose (Anesthesia Reversal) | Subcutaneous (SC) | 5 mg/kg | Not Applicable | [4] |

| Cmax | Not Reported | Not Reported | Not Reported | |

| Tmax | Not Reported | Not Reported | Not Reported | |

| AUC | Not Reported | Not Reported | Not Reported | |

| Elimination Half-Life (t½) | Not Reported | Not Reported | Not Reported |

Experimental Protocols

This section details the methodologies for conducting pharmacokinetic studies of atipamezole in rodents. These protocols are synthesized from various sources and represent a comprehensive approach.

I. Animal Husbandry and Preparation

-

Species and Strain: Male Sprague-Dawley rats or CD-1 or C57BL/6 mice are commonly used.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the study.

-

Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Fasting: Animals should be fasted overnight prior to dosing, with free access to water.

II. Drug Administration

-

Formulation: Atipamezole hydrochloride is typically dissolved in a sterile isotonic saline solution for injection. For oral administration, it can be formulated in a suitable vehicle such as water or a 0.5% methylcellulose (B11928114) solution.

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection, typically into the tail vein of rats or mice.[5]

-

Intraperitoneal (IP): Injected into the lower right quadrant of the abdomen.[3]

-

Subcutaneous (SC): Injected into the loose skin over the back or flank.[4]

-

Oral (PO): Administered via oral gavage. The volume should not exceed 10 mL/kg.

-

III. Blood Sampling

-

Sampling Sites:

-

Rats: Serial blood samples can be collected from the tail vein or via a cannulated jugular vein.[5] Terminal blood collection can be performed via cardiac puncture under deep anesthesia.

-

Mice: Serial blood samples can be collected from the saphenous vein or retro-orbital sinus (with appropriate anesthesia).[6] Terminal blood collection is often performed via cardiac puncture or decapitation.[3]

-

-

Blood Collection Time Points: A typical sampling schedule for an IV study might include 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. For oral or other extravascular routes, additional earlier time points may be included to capture the absorption phase.

-

Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[7]

IV. Bioanalytical Method: UPLC-MS/MS

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the standard for quantifying atipamezole in plasma.

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

-

Liquid-Liquid Extraction (LLE): This method involves extracting the drug from the plasma into an immiscible organic solvent (e.g., ethyl acetate). The organic layer is then separated, evaporated, and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Conditions (Illustrative Example):

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate for UPLC is 0.4-0.6 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for atipamezole and an internal standard.

-

Mandatory Visualizations

Signaling Pathway of Atipamezole

Experimental Workflow for a Rodent Pharmacokinetic Study

References

- 1. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]

- 2. unmc.edu [unmc.edu]

- 3. Recommended doses of medetomidine-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. einsteinmed.edu [einsteinmed.edu]

- 7. Pharmacokinetics of medetomidine and atipamezole in dairy calves: an agonist-antagonist interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Atipamezole Hydrochloride: Application Notes and Protocols for Cognitive Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atipamezole (B1667673) hydrochloride, a potent and selective α2-adrenoceptor antagonist, has demonstrated significant potential in cognitive research. By blocking presynaptic α2-adrenoceptors in the brain, atipamezole increases the release of norepinephrine, a neurotransmitter crucial for attention, learning, and memory.[1][2] At low doses, atipamezole has been shown to exert beneficial effects on various cognitive functions, including alertness, selective attention, and memory recall in animal models.[1][2] However, higher doses may lead to overstimulation of the noradrenergic system and potentially impair cognitive performance.[1][2] These application notes provide a comprehensive overview of experimental protocols for utilizing atipamezole hydrochloride in cognitive studies, including detailed methodologies for behavioral assays and molecular analyses.

Data Presentation

Table 1: Efficacy of Atipamezole Hydrochloride in Cognitive Tasks

| Animal Model | Cognitive Task | Atipamezole Dose (mg/kg) | Key Findings | Reference |

| Aged Fisher 344 Rats | Linear Arm Maze Task | 0.3 | Facilitated acquisition of the task, fewer errors, and faster completion time compared to saline-treated controls. | [3] |

| Aged SD Rats | Morris Water Maze | 0.5 (preconditioning) | Shortened escape latency, prolonged residence time in the target quadrant, and increased number of platform crossings. | [4] |

| Adult Male Rats | Five-Choice Serial Reaction Time Task | 0.03, 0.3, 1.0 | Improved choice accuracy, particularly with reduced stimulus intensity. | [5] |

| Aged Rats | Water Maze Task | 0.3 | Impaired further learning in rats already showing initial acquisition impairment. | [6] |

Table 2: Molecular Effects of Atipamezole Hydrochloride on Cognition-Related Markers

| Animal Model | Brain Region | Atipamezole Dose (mg/kg) | Molecular Marker | Effect | Reference |

| Aged SD Rats | Hippocampus, Prefrontal Cortex, Nucleus Accumbens | 0.5 (preconditioning) | p-CREB | Increased expression | [4][7] |

| Aged SD Rats | Hippocampus, Prefrontal Cortex, Nucleus Accumbens | 0.5 (preconditioning) | c-fos | Increased expression | [4][7] |

Experimental Protocols

Morris Water Maze (MWM) Protocol for Spatial Learning and Memory

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.

a. Apparatus:

-

A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

An escape platform submerged 1-2 cm below the water surface.

-

A video tracking system to record the animal's swim path and other parameters.

-

Distal visual cues placed around the room.

b. Habituation (Day 1):

-

Allow the animal to swim freely in the pool for 60 seconds without the platform.

-

Place the animal on the platform for 30 seconds.

-

Repeat this procedure for 2-3 trials.

c. Acquisition Training (Days 2-5):

-

Place the animal into the pool at one of four quasi-random start locations.

-

Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.

-

If the animal fails to find the platform within the allotted time, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Perform 4 trials per day with an inter-trial interval of at least 15 minutes.

-

Administer Atipamezole Hydrochloride or vehicle control intraperitoneally (i.p.) 30-60 minutes before the first trial of each day.

d. Probe Trial (Day 6):

-

Remove the escape platform from the pool.

-

Place the animal in the pool at a novel start location.

-

Allow the animal to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.

e. Data Analysis:

-

Acquisition: Escape latency (time to find the platform), swim distance, and swim speed.

-

Probe Trial: Percentage of time spent in the target quadrant, number of platform location crossings.

Linear Arm Maze Protocol for Working Memory

The linear arm maze is used to assess spatial working memory.

a. Apparatus:

-

A linear maze with a start box at one end and a goal box at the other, with multiple arms (e.g., 8 or 12) radiating from a central platform. For a simple linear maze, it would be a straight alleyway.

-

Food rewards (e.g., sucrose (B13894) pellets) can be placed in the goal box or at the end of specific arms in a radial arm maze.

b. Procedure (for a simple linear maze):

-

Habituation: Allow the rat to explore the maze freely for 5-10 minutes for 2-3 days.

-

Training:

-

Place a food reward in the goal box.

-

Place the rat in the start box and open the door.

-

Record the time taken for the rat to reach the goal box and consume the reward (latency).

-

Record the number of errors (e.g., turning back).

-

Perform multiple trials per day.

-

-

Drug Administration: Administer Atipamezole Hydrochloride (e.g., 0.3 mg/kg, i.p.) or vehicle 30-60 minutes before the training session.[3]

c. Data Analysis:

-

Latency to reach the goal box.

-

Number of errors.

-

Speed of arm visits.

Immunohistochemistry for c-fos Expression

This protocol is used to visualize neuronal activation in specific brain regions.

a. Perfusion and Tissue Preparation:

-

Following the behavioral task, deeply anesthetize the animal.

-

Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Extract the brain and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose solution.

-

Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.

b. Staining:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.

-

Incubate with a primary antibody against c-fos overnight at 4°C.

-

Wash sections in PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

-

Wash sections in PBS.

-

Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

c. Imaging and Analysis:

-

Capture images using a fluorescence or confocal microscope.

-

Quantify the number of c-fos positive cells in the brain region of interest (e.g., hippocampus, prefrontal cortex).

Western Blot for p-CREB Expression

This protocol is used to quantify the levels of phosphorylated CREB, an indicator of synaptic plasticity and memory formation.

a. Protein Extraction:

-

Dissect the brain region of interest (e.g., hippocampus) on ice.

-

Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against p-CREB overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for total CREB and a loading control (e.g., β-actin or GAPDH) for normalization.

d. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-CREB signal to the total CREB and/or loading control signal.

Mandatory Visualizations

References

- 1. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties, central nervous system effects, and potential therapeutic applications of atipamezole, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of a specific alpha(2)-adrenoceptor antagonist, atipamezole, on cognitive performance and brain neurochemistry in aged Fisher 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Dose- and parameter-dependent effects of atipamezole, an alpha 2-antagonist, on the performance of rats in a five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of alpha-2 adrenoceptor antagonist, atipamezole, on spatial learning in scopolamine-treated and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Atipamezole Preconditioning on Cognitive Function and Protein Expression in Related Brain Regions of Aged Rats after General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

Atipamezole Hydrochloride Anesthesia Reversal Protocol in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atipamezole (B1667673) hydrochloride is a potent and selective α2-adrenergic receptor antagonist widely used in veterinary medicine and preclinical research to reverse the sedative and analgesic effects of α2-adrenergic agonists such as medetomidine (B1201911), dexmedetomidine (B676), and xylazine.[1][2][3] In research settings involving mice, the use of atipamezole is crucial for facilitating rapid and smooth recovery from anesthesia, thereby reducing the risk of complications like hypothermia and prolonged sedation.[1][4] These application notes provide detailed protocols for the effective use of atipamezole in mice, supported by quantitative data and a comprehensive overview of its mechanism of action.

Atipamezole works by competitively binding to α2-adrenoceptors, displacing the α2-agonist and thereby blocking its effects.[1] This action leads to a rapid reversal of sedation, analgesia, and the associated cardiovascular and respiratory depression caused by the anesthetic agent.[5]

Mechanism of Action: Signaling Pathway

Atipamezole hydrochloride acts as a competitive antagonist at α2-adrenergic receptors. When an α2-agonist like medetomidine or dexmedetomidine is administered, it binds to these receptors, leading to a decrease in the release of norepinephrine (B1679862) from presynaptic neurons. This results in sedation, analgesia, and muscle relaxation. Atipamezole, due to its high affinity for α2-receptors, displaces the agonist, thereby blocking the downstream signaling cascade and rapidly reversing the anesthetic effects.[1][3][6]

Figure 1. Signaling pathway of atipamezole action.

Experimental Protocols

The following protocols outline the preparation and administration of atipamezole for the reversal of commonly used anesthetic cocktails in mice.

Anesthetic Cocktails

1. Ketamine/Medetomidine Anesthesia:

-

Ketamine: 75 mg/kg

-

Medetomidine: 1 mg/kg

-

Administration: Intraperitoneal (IP) or Subcutaneous (SC) injection.

2. Ketamine/Dexmedetomidine Anesthesia:

-

Ketamine: 50-75 mg/kg[7]

-

Dexmedetomidine: 0.5-1 mg/kg[7]

-

Administration: Intraperitoneal (IP) injection.[8]

3. Ketamine/Xylazine Anesthesia:

Atipamezole Reversal Protocol

Materials:

-

Atipamezole hydrochloride (5 mg/mL)

-

Sterile saline or sterile water for injection

-

1 mL sterile syringes with 25-27G needles

-

Heating pad to prevent hypothermia

Procedure:

-

Dilution of Atipamezole: For accurate dosing in mice, it is recommended to dilute the stock solution of atipamezole (5 mg/mL). A common dilution is to create a 0.25 mg/mL solution by adding 0.5 mL of atipamezole to 9.5 mL of sterile saline or water.[9]

-

Dosage Calculation: The recommended dose of atipamezole is typically 1-5 times the dose of the α2-agonist administered. A commonly used and effective dose is 1 mg/kg.[3][10]

-

Administration:

-

Post-Administration Monitoring:

-

Place the mouse on a heating pad to maintain body temperature.[4]

-

Monitor the mouse for the return of reflexes (e.g., righting reflex, pedal withdrawal reflex) and ambulatory behavior.

-

Observe for any adverse effects, although they are rare with atipamezole.

-

Figure 2. Experimental workflow for atipamezole reversal.

Data Presentation

The following tables summarize quantitative data on recovery times following atipamezole administration in mice.

Table 1: Recovery Times after Atipamezole Reversal of Ketamine/α2-Agonist Anesthesia

| Anesthetic Cocktail (Dose, Route) | Atipamezole Dose (Route) | Time to Righting Reflex (min) | Time to Walking (min) | Reference |

| Ketamine (75 mg/kg, SC) + Medetomidine (1 mg/kg, SC) | 5 mg/kg, SC (at 10 min) | Not significantly different from late reversal | Significantly greater than late reversal | [1][2] |

| Ketamine (75 mg/kg, SC) + Medetomidine (1 mg/kg, SC) | 5 mg/kg, SC (at 40 min) | Not significantly different from early reversal | - | [1][2] |

| Ketamine (50 mg/kg, IP) + Dexmedetomidine (0.5 mg/kg, IP) | Atipamezole (dose not specified) | ~10 | 17.4 ± 30.6 | [8][11][12] |

| Ketamine (80 mg/kg, IP) + Xylazine (10 mg/kg, IP) | 1 mg/kg, IP | 10.3 | - | [3] |

Table 2: Dose-Dependent Effects of Atipamezole on Recovery from Medetomidine/Midazolam/Butorphanol (B1668111) Anesthesia

| Atipamezole Dose (mg/kg) | Time to Return of Righting Reflex (min) |

| 0.3 | 11.46 ± 2.34 |

| 1.2 | Significantly shorter than 0.3 mg/kg |

| 2.4 | Significantly shorter than 0.3 mg/kg |

Data adapted from a study investigating hypothermia prevention.[6]

Conclusion

Atipamezole hydrochloride is an effective and reliable agent for the reversal of α2-agonist-induced anesthesia in mice. The provided protocols and data offer a comprehensive guide for researchers to ensure safe and rapid recovery of animals in their studies. Adherence to appropriate dosages, timing of administration, and post-procedural monitoring is essential for optimal outcomes and animal welfare. The use of atipamezole not only expedites recovery but also mitigates potential adverse effects of prolonged anesthesia, making it an indispensable tool in laboratory animal science.

References

- 1. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aalas [aalas.kglmeridian.com]

- 4. Recommended doses of medetomidine-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of early atipamezole reversal of medetomidine-ketamine anesthesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. campusvet.wsu.edu [campusvet.wsu.edu]

- 8. Atipamezole Reverses Ketamine–Dexmedetomidine Anesthesia without Altering the Antinociceptive Effects of Butorphanol and Buprenorphine in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recommended Anesthesia for Some Lab Animals [research.uky.edu]

- 10. newcastle.edu.au [newcastle.edu.au]

- 11. pure.psu.edu [pure.psu.edu]

- 12. Atipamezole reverses ketamine-dexmedetomidine anesthesia without altering the antinociceptive effects of butorphanol and buprenorphine in female C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Atipamezole Hydrochloride in Neuroprotection: Application Notes and Protocols for Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atipamezole (B1667673) hydrochloride is a potent and selective α2-adrenoceptor antagonist.[1][2] By blocking presynaptic α2-adrenoceptors in the central and peripheral nervous systems, atipamezole enhances the release of norepinephrine (B1679862), a neurotransmitter with crucial roles in arousal, attention, and stress responses.[3] This mechanism of action has led to its investigation as a potential neuroprotective agent in various experimental models of neurological damage, including traumatic brain injury (TBI) and neurodegenerative conditions.[1][4] These application notes provide a comprehensive overview of the use of atipamezole in preclinical neuroprotection studies, including detailed experimental protocols and a summary of quantitative data.

Mechanism of Action in Neuroprotection

Atipamezole's neuroprotective effects are primarily attributed to its ability to increase noradrenergic neurotransmission. This leads to the activation of downstream signaling pathways that promote neuronal survival and functional recovery. Key aspects of its mechanism include:

-

Enhanced Neuronal Activity: By blocking the feedback inhibition of norepinephrine release, atipamezole increases synaptic concentrations of this neurotransmitter, leading to heightened neuronal activity and arousal.[3]

-

Activation of Pro-Survival Pathways: Increased norepinephrine can activate signaling cascades such as the cAMP response element-binding protein (CREB) pathway.[5] Phosphorylation of CREB (p-CREB) promotes the expression of genes involved in neuronal survival, plasticity, and regeneration.[5][6]

-

Modulation of Neuroinflammation: Studies have shown that atipamezole can attenuate the production of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), in the hippocampus following neurological insult.[5] This anti-inflammatory action may contribute to its neuroprotective properties by reducing secondary injury cascades.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of atipamezole.

Table 1: Atipamezole Hydrochloride Dosage and Administration in Rat Models

| Experimental Model | Route of Administration | Dosage | Treatment Duration | Reference |

| Traumatic Brain Injury (TBI) | Intraperitoneal (i.p.) | 1 mg/kg | Single injection 30 min post-TBI | [9] |

| Traumatic Brain Injury (TBI) | Subcutaneous (s.c.) via osmotic minipump | 100 µg/kg/h | 9 weeks, starting 30 min or 7 days post-TBI | [9] |

| Post-Anesthesia Cognitive Dysfunction | Intraperitoneal (i.p.) | 0.5 mg/kg | Single injection 60 min before anesthesia | |

| Status Epilepticus-Induced Brain Damage | Subcutaneous (s.c.) via osmotic minipump | 100 µg/kg/h | 9 weeks, starting 1 week after status epilepticus | [10] |

Table 2: Effects of Atipamezole on Functional Outcomes in Rat Models of TBI

| Outcome Measure | Atipamezole Treatment | Result | Reference |

| Motor Function (Composite Neuroscore) | 100 µg/kg/h for 9 weeks | Improved performance | [9] |

| Motor Function (Beam-Walking Test) | 100 µg/kg/h for 9 weeks | Improved performance | [9] |

| Spatial Learning & Memory (Morris Water Maze) | 100 µg/kg/h for 9 weeks | No significant effect | [9] |

| Seizure Susceptibility (Pentylenetetrazol test) | 100 µg/kg/h for 9 weeks (starting 7 days post-TBI) | Reduced seizure susceptibility | [9] |

Experimental Protocols

Lateral Fluid Percussion Injury (LFPI) Rat Model of TBI

This protocol describes the induction of a moderate TBI in rats, a widely used and reproducible model.[11][12][13]

Materials:

-

Male Wistar or Sprague-Dawley rats (350-400 g)

-

Isoflurane (B1672236) anesthesia system

-

Stereotaxic frame

-

High-speed drill with a 3.0 mm trephine bit

-

Fluid percussion device

-

Dental acrylic cement

-

Surgical tools (scalpel, forceps, etc.)

-

Saline (0.9%)

-

Suture materials

-

Heating pad

Procedure:

-

Anesthetize the rat with 3% isoflurane in 100% oxygen.[12] Maintain anesthesia with 2-2.5% isoflurane via a nose cone.[12]

-

Place the rat in the stereotaxic frame and maintain body temperature at 37-38°C with a heating pad.[12]

-

Make a midline scalp incision to expose the skull.

-

Perform a craniotomy (3.0 mm diameter) at the following coordinates relative to bregma: 3.0 mm posterior and 6.0 mm lateral to the midline (left hemisphere), ensuring the dura remains intact.[12]

-

Secure a hollow plastic injury cap over the craniotomy using dental acrylic cement.[12]

-

Fill the injury cap with sterile 0.9% saline.[12]

-

Once the cement has hardened, discontinue anesthesia and connect the rat's head cap to the fluid percussion device.

-

When the rat exhibits a hind-limb withdrawal reflex to a paw pinch, deliver a moderate fluid percussion pulse (approximately 2.7 atm).[12]

-

Immediately after the injury, remove the head cap, suture the scalp incision, and apply a topical antibiotic.

-

Place the rat in a heated recovery chamber until it is fully ambulatory.

Beam-Walking Test for Motor Coordination

This test assesses motor coordination and balance, particularly of the hindlimbs.[14][15][16][17]

Materials:

-

Elevated narrow beam (e.g., 2.5 cm wide, 150 cm long)

-

Home cage or a dark box to serve as a goal

-

Video recording system (optional, for blinded scoring)

Procedure:

-

Habituate the rats to the testing room for at least 30 minutes before the test.

-

Place the rat at one end of the beam and encourage it to traverse to its home cage or a dark box placed at the other end.

-

Record the time taken to cross the beam and the number of foot slips (errors) for each hindlimb.

-